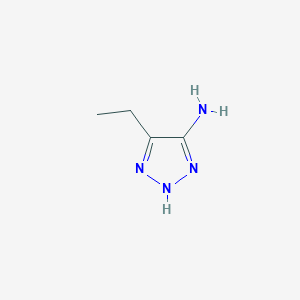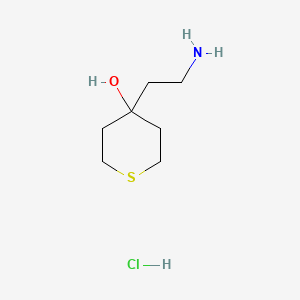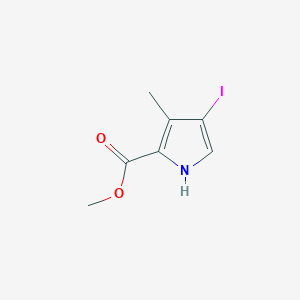
Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H8INO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method includes the reaction of 3-methyl-1H-pyrrole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrole derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrrole derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate depends on its specific applicationThe iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or other transformations, leading to the formation of active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-iodo-1H-pyrrole-2-carboxylate: Similar structure but lacks the methyl group at the 3-position.
Methyl 2-pyrrolecarboxylate: Lacks the iodine and methyl substituents.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Contains a carbonyl group instead of an iodine atom.
Uniqueness
Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both iodine and methyl substituents on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H8INO2 |
|---|---|
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8INO2/c1-4-5(8)3-9-6(4)7(10)11-2/h3,9H,1-2H3 |
Clave InChI |
WWSLEFVPDMVRSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC=C1I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diazaspiro[3.4]octane](/img/structure/B15309610.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride](/img/structure/B15309611.png)
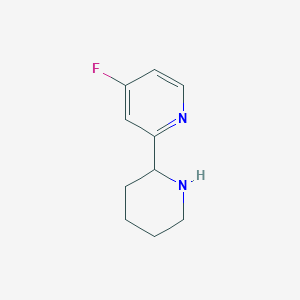


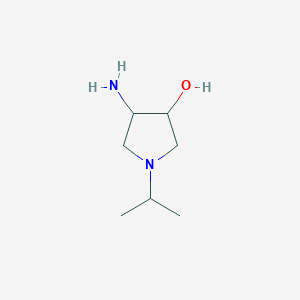
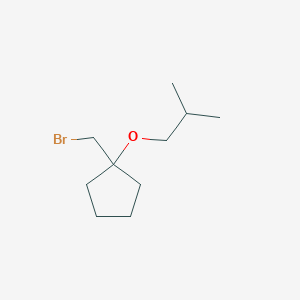
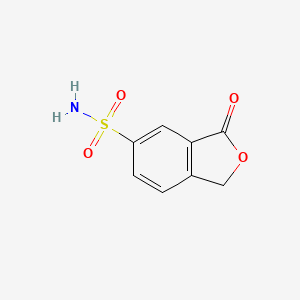
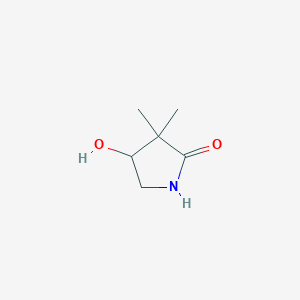
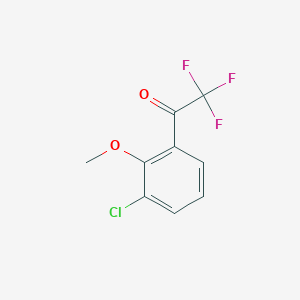
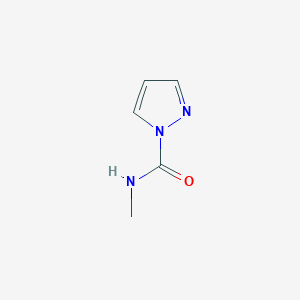
![tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15309673.png)
